molecular formula C33H31NO7 B5093305 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5093305
M. Wt: 553.6 g/mol
InChI Key: OJZQBRJZAKMTEF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a complex polycyclic framework with multiple substituents. Its structure includes:

  • A 4-methoxyphenyl group at position 7, enhancing lipophilicity and influencing receptor interactions .
  • A 2-phenoxyethyl ester at position 3, modulating solubility and bioavailability .
  • A 2-methyl substituent and a 5-oxo group in the hexahydroquinoline core, common features in bioactive dihydropyridine analogs .

This compound belongs to a class of 1,4-dihydropyridine derivatives, which are pharmacologically significant for their calcium channel modulation, antimicrobial, and antioxidant activities . Its crystallographic characterization likely employs SHELX-based software (e.g., SHELXL, OLEX2), as seen in structurally related analogs .

Properties

IUPAC Name

2-phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO7/c1-20-30(33(36)39-15-14-38-25-6-4-3-5-7-25)31(22-10-13-28-29(18-22)41-19-40-28)32-26(34-20)16-23(17-27(32)35)21-8-11-24(37-2)12-9-21/h3-13,18,23,31,34H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZQBRJZAKMTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)OCCOC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinoline core.

    Substitution: Various substitution reactions can occur, especially at the phenoxyethyl and benzodioxolyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of hexahydroquinolines are often investigated for their potential therapeutic effects, including as antihypertensive or anti-inflammatory agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Key Observations:

Ester Group at Position 3: 2-Phenoxyethyl (target compound) vs.

Aromatic Substituents at Positions 4 and 7 :

  • 1,3-Benzodioxol-5-yl (target compound) vs. 4-chlorophenyl (): The benzodioxole group offers metabolic resistance via electron-rich aromaticity, whereas chloro groups enhance electrophilic interactions .
  • 4-Methoxyphenyl (target compound) vs. 5-bromo-2-hydroxyphenyl (): Methoxy groups improve solubility, while bromo/hydroxy substituents may enhance binding to halogen-bonding receptors .

Core Modifications: Hexahydroquinoline vs. Tetrahydroquinoline (): Saturation state affects conformational flexibility and bioactivity.

Crystallographic and Computational Insights

Crystallography:

  • The target compound’s analogs (e.g., ) crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded networks (N–H···O interactions) stabilizing the lattice .
  • SHELX software () is widely used for refinement, with OLEX2 providing integrated workflow solutions for structure analysis .

Hydrogen Bonding Patterns:

  • Analog methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () exhibits N–H···O bonds between the quinoline NH and carbonyl oxygen, a feature likely conserved in the target compound .

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